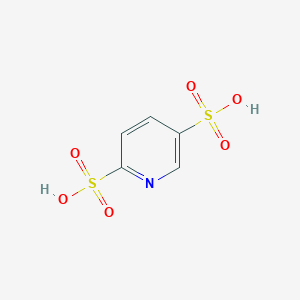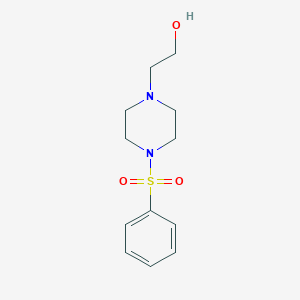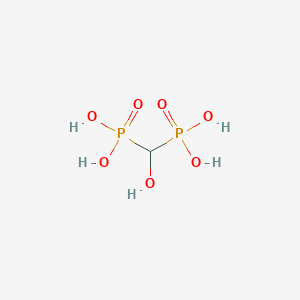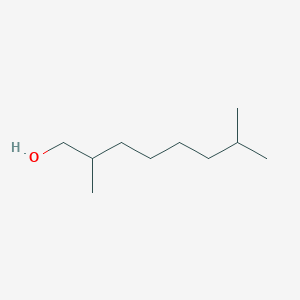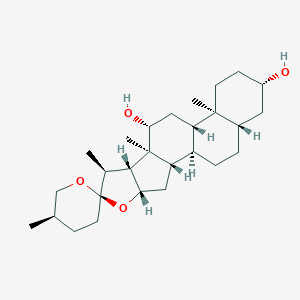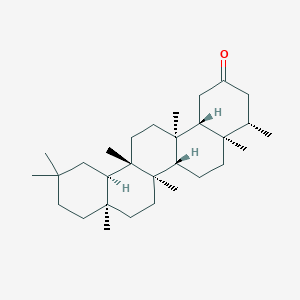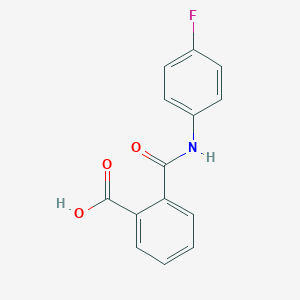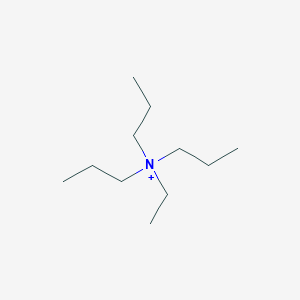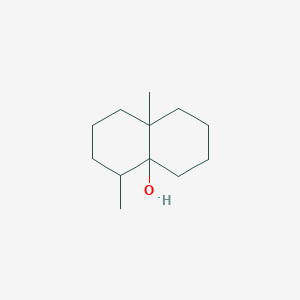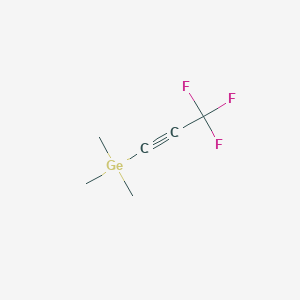
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- is a chemical compound that has gained attention in scientific research due to its unique properties. It is a colorless gas that is highly reactive and has a strong odor. Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- is primarily used in the field of organic chemistry for its ability to act as a reducing agent and as a source of germanium.
Mecanismo De Acción
The mechanism of action of Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- is not fully understood. However, it is believed to act as a nucleophile in organic reactions, donating electrons to other molecules and reducing them in the process.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Germane, trimethyl(3,3,3-trifluoro-1-propynyl)-. However, it is known to be highly reactive and potentially toxic. It should be handled with caution and proper safety measures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- in lab experiments is its ability to act as a reducing agent. This makes it useful in a variety of organic synthesis reactions. However, its high reactivity and potential toxicity can also be a limitation, requiring careful handling and safety precautions.
Direcciones Futuras
There are several potential future directions for research involving Germane, trimethyl(3,3,3-trifluoro-1-propynyl)-. One area of interest is its use as a source of germanium in the production of semiconductors. Additionally, further research is needed to fully understand its mechanism of action and potential applications in organic synthesis. Finally, more studies are needed to determine the safety and potential toxicity of this compound.
Métodos De Síntesis
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- can be synthesized through the reaction of trimethylgermanium chloride with trifluoroacetylene. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon.
Aplicaciones Científicas De Investigación
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- has been used in scientific research for a variety of applications. One of the primary uses of this compound is as a reducing agent in organic synthesis. It has also been used as a source of germanium in the production of semiconductors.
Propiedades
Número CAS |
19097-37-1 |
|---|---|
Nombre del producto |
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- |
Fórmula molecular |
C6H9F3Ge |
Peso molecular |
210.76 g/mol |
Nombre IUPAC |
trimethyl(3,3,3-trifluoroprop-1-ynyl)germane |
InChI |
InChI=1S/C6H9F3Ge/c1-10(2,3)5-4-6(7,8)9/h1-3H3 |
Clave InChI |
QOVNFXGPVSXFLC-UHFFFAOYSA-N |
SMILES |
C[Ge](C)(C)C#CC(F)(F)F |
SMILES canónico |
C[Ge](C)(C)C#CC(F)(F)F |
Otros números CAS |
19097-37-1 |
Sinónimos |
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





